ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl 3-methylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-5-9(6)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPYAGWNEMVIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596432 | |

| Record name | Ethyl 1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66787-70-0 | |

| Record name | Ethyl 1-methyl-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66787-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure Elucidation of ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE: A Methodical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence in vital biological molecules like histidine and purine nucleotides underscores its significance.[1] Consequently, the precise synthesis and unequivocal structural verification of novel imidazole derivatives are paramount in the drug discovery and development pipeline.[3][4] This guide provides a comprehensive, technically-grounded framework for the structure elucidation of a specific derivative, Ethyl 1-methylimidazole-5-carboxylate. We will move beyond a simple listing of techniques to explore the synergistic interplay of modern spectroscopic and crystallographic methods. The focus will be on the causality behind experimental choices, ensuring a self-validating system of protocols for researchers.

Introduction: The Significance of the Target Molecule

This compound (C₇H₁₀N₂O₂) is a heterocyclic compound featuring the core imidazole scaffold. The strategic placement of the N-methyl group and the ethyl carboxylate moiety makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[5] Accurate characterization is not merely an academic exercise; it is a critical quality control step that ensures the identity, purity, and stability of the molecule, which directly impacts downstream biological and pharmacological assessments. This guide details the integrated analytical workflow required to confirm its structure with the highest degree of confidence.

Molecular Profile:

-

Molecular Formula: C₇H₁₀N₂O₂

-

Molecular Weight: 154.17 g/mol [6]

-

IUPAC Name: ethyl 1-methyl-1H-imidazole-5-carboxylate[6]

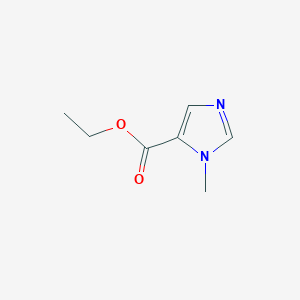

Caption: 2D structure of this compound.

The Analytical Workflow: A Multi-Pronged Strategy

The definitive confirmation of a chemical structure is not reliant on a single technique but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. The workflow begins with spectroscopic analyses (NMR, MS, IR) to piece together the molecular framework, followed by the ultimate confirmation of 3D architecture through X-ray crystallography.

Caption: Integrated workflow for structure elucidation.

Spectroscopic Characterization

Spectroscopic methods provide the foundational data for determining the molecular formula, identifying functional groups, and mapping the connectivity of the atoms.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a precise mass measurement.

Expected Results: For this compound (C₇H₁₀N₂O₂), the expected exact mass of the molecular ion [M]⁺ is 154.0742 Da.[6] The mass spectrum will be dominated by this peak, confirming the molecular weight and elemental composition.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a range that includes the expected molecular ion (e.g., m/z 50-300).

-

Analysis: Identify the peak corresponding to the molecular ion [M]⁺ and the protonated molecule [M+H]⁺. Compare the measured exact mass to the theoretical mass to confirm the elemental composition.

| Ion | Theoretical m/z | Observed m/z | Interpretation |

| [M]⁺ | 154.0742 | ~154.074 | Molecular Ion |

| [M+H]⁺ | 155.0820 | ~155.082 | Protonated Molecule |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific bonds. The frequencies of these vibrations are characteristic of the functional groups present.

Expected Results: The IR spectrum will provide clear evidence for the key functional groups: the ester carbonyl (C=O) and the C-N/C=N bonds of the imidazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Run a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3100-3150 | C-H stretch | Aromatic (Imidazole Ring) | Confirms the presence of the imidazole ring C-H bonds. |

| ~2900-3000 | C-H stretch | Aliphatic (Methyl, Ethyl) | Confirms the presence of sp³ C-H bonds. |

| ~1700-1725 | C=O stretch | Ester | Strong, sharp peak confirming the carboxylate group. [8] |

| ~1500-1600 | C=N, C=C stretch | Imidazole Ring | Indicates the aromatic ring structure. |

| ~1100-1250 | C-O stretch | Ester | Confirms the ester linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms, particularly hydrogen (¹H) and carbon (¹³C).

¹H NMR: The Proton Environment ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected Results: The spectrum should show four distinct signals corresponding to the two imidazole ring protons, the N-methyl protons, and the two sets of protons from the ethyl group.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-8.0 | Singlet (s) | 1H | Imidazole H-2 or H-4 |

| ~7.0-7.5 | Singlet (s) | 1H | Imidazole H-4 or H-2 |

| ~4.2-4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.8-4.0 | Singlet (s) | 3H | N-CH₃ |

| ~1.2-1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |

¹³C NMR: The Carbon Backbone ¹³C NMR identifies all unique carbon atoms in the molecule.

Expected Results: The spectrum should display seven distinct peaks, one for each carbon atom in the molecule.

| Predicted Shift (δ, ppm) | Assignment |

| ~160-165 | C =O (Ester) |

| ~135-145 | Imidazole C-2 or C-4 |

| ~120-135 | Imidazole C-4 or C-2 |

| ~115-125 | Imidazole C-5 |

| ~60-65 | -O-CH₂ -CH₃ |

| ~30-35 | N-CH₃ |

| ~14-16 | -O-CH₂-CH₃ |

Experimental Protocol: NMR Spectroscopy (300-500 MHz)

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Tuning: Place the sample in the spectrometer and lock onto the deuterium signal of the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Integrate the ¹H signals and reference the chemical shifts to TMS.

-

(Optional) 2D NMR: For unambiguous assignment, run 2D NMR experiments like COSY (connects coupled protons) and HSQC/HMBC (connects protons to carbons).

Definitive Structure Confirmation: Single-Crystal X-ray Diffraction

While spectroscopy provides a robust hypothesis for the structure, only X-ray crystallography can deliver an unambiguous 3D model of the molecule in the solid state.[9]

Principle: When a beam of X-rays is directed at a single, well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern can be mathematically analyzed to determine the precise location of each atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: This is the most critical and often challenging step. The goal is to grow a single, defect-free crystal suitable for diffraction. A common method is slow evaporation:

-

Create a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).

-

Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

-

-

Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

-

Data Collection: Mount the crystal in the X-ray diffractometer. A stream of cold nitrogen (~100 K) is often used to minimize thermal motion and radiation damage. The diffractometer rotates the crystal while irradiating it with X-rays, collecting thousands of diffraction spots.

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and symmetry.

-

Computational methods are used to solve the "phase problem" and generate an initial electron density map.

-

An atomic model is built into the electron density map and refined against the experimental data until the calculated and observed diffraction patterns match closely.

-

The final output is a crystallographic information file (CIF) containing the precise atomic coordinates, from which the molecular structure can be visualized. The data from a study on the closely related Ethyl 1-methylimidazole-2-carboxylate shows the molecule is nearly planar, a characteristic that would be confirmed for our target molecule.[9]

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry confirms the molecular formula. IR spectroscopy identifies the key functional groups. NMR spectroscopy maps out the proton and carbon framework, establishing atomic connectivity. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. This rigorous, multi-faceted approach is indispensable in modern chemical research and drug development, ensuring that the molecules being advanced for further study are precisely what they are intended to be.

References

- 1. ijstm.com [ijstm.com]

- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. nbinno.com [nbinno.com]

- 6. Ethyl 1-methyl-1H-imidazole-5-carboxylate | C7H10N2O2 | CID 18914307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties and Analytical Characterization of Ethyl 1-methyl-1H-imidazole-5-carboxylate

Introduction: Ethyl 1-methyl-1H-imidazole-5-carboxylate (CAS No. 66787-70-0) is a substituted heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. As a functionalized imidazole, it serves as a versatile building block, or key intermediate, in the construction of more complex molecular architectures, particularly active pharmaceutical ingredients (APIs). The strategic placement of the N-methyl group and the C5-ester functionality provides distinct sites for chemical modification, making it a valuable scaffold in medicinal chemistry. For instance, related imidazole carboxylates are pivotal in the synthesis of major drugs, including the angiotensin II receptor blocker Olmesartan.[1][2]

This guide provides an in-depth analysis of the known physical and chemical properties of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require a detailed understanding of its molecular characteristics for application in synthesis, reaction design, and analytical method development. We will delve into its structural identifiers, predicted physical properties, expected spectroscopic signatures, chemical reactivity, and essential safety protocols, grounding our discussion in the principles of synthetic and analytical chemistry.

Section 1: Compound Identification and Core Physicochemical Properties

Accurate identification is the cornerstone of any chemical workflow. The following tables summarize the key identifiers and the best available physical property data for ethyl 1-methyl-1H-imidazole-5-carboxylate.

Table 1: Key Identifiers for Ethyl 1-methyl-1H-imidazole-5-carboxylate

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | ethyl 1-methyl-1H-imidazole-5-carboxylate | PubChem[3] |

| CAS Number | 66787-70-0 | PubChem[3] |

| Molecular Formula | C₇H₁₀N₂O₂ | PubChem[3] |

| Molecular Weight | 154.17 g/mol | PubChem[3] |

| Canonical SMILES | CCOC(=O)C1=CN=CN1C | PubChem[3] |

| InChIKey | AIPYAGWNEMVIJQ-UHFFFAOYSA-N | PubChem[3] |

| Synonyms | Ethyl 3-methylimidazole-4-carboxylate, 1H-Imidazole-5-carboxylic acid, 1-methyl-, ethyl ester | PubChem[3] |

Table 2: Physical Properties of Ethyl 1-methyl-1H-imidazole-5-carboxylate

| Property | Value | Notes |

|---|---|---|

| Physical State | Not experimentally reported; likely a liquid or low-melting solid. | Based on analogs; the related ethyl 1H-imidazole-1-carboxylate is a liquid.[4] |

| Boiling Point | ~294.9 °C at 760 mmHg | Predicted value.[5][6] |

| Melting Point | Not experimentally reported. | For context, the isomer ethyl 5-methyl-1H-imidazole-4-carboxylate is a crystalline solid with a melting point of 204-206 °C.[7] Isomeric differences significantly impact crystal packing and melting points. |

| Solubility | Not experimentally reported. | Expected to be soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and DMSO. |

| Density | Not experimentally reported. | The related liquid, ethyl 1H-imidazole-1-carboxylate, has a density of 1.162 g/mL at 25 °C.[4] |

| pKa | Not experimentally reported. | The imidazole ring is weakly basic. The N-3 nitrogen's basicity is reduced by the electron-withdrawing ester group. |

| LogP (Octanol/Water) | 0.6 | Computed value by XLogP3.[3] Indicates moderate hydrophilicity. |

Section 2: Spectroscopic and Analytical Characterization

Workflow for Structural Verification

The following workflow outlines a standard, self-validating process for confirming the identity and purity of a synthesized batch of this compound.

Caption: Logical workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

-

Imidazole Protons (2H): Two singlets in the aromatic region (δ 7.5-8.5 ppm). The proton at C2 (between the two nitrogens) will likely be the most downfield, with the C4 proton appearing slightly upfield.

-

N-Methyl Group (3H): A sharp singlet around δ 3.8-4.0 ppm. The direct attachment to the electron-deficient imidazole ring shifts it downfield compared to a typical N-methyl signal.

-

Ethyl Ester Methylene (2H): A quartet around δ 4.2-4.4 ppm, coupled to the methyl triplet.

-

Ethyl Ester Methyl (3H): A triplet around δ 1.2-1.4 ppm, coupled to the methylene quartet.

-

-

¹³C NMR: The carbon spectrum will provide insight into the electronic environment of each carbon atom.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 160-165 ppm.

-

Imidazole Carbons (C2, C4, C5): Three signals in the aromatic region (δ 115-145 ppm).

-

Ethyl Ester Methylene (-O-CH₂-): A signal around δ 60-62 ppm.

-

N-Methyl Carbon (-N-CH₃): A signal around δ 33-36 ppm.

-

Ethyl Ester Methyl (-CH₃): A signal in the shielded region around δ 14-15 ppm.

-

Protocol: Sample Preparation for NMR Analysis

-

Rationale: To obtain a high-resolution spectrum, the sample must be completely dissolved in a deuterated solvent, and any particulate matter must be removed.

-

Procedure:

-

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Chloroform-d is a good first choice for its ability to dissolve many organics and its relatively clean spectral window.

-

Vortex the vial until the sample is fully dissolved.

-

Using a pipette with a cotton or glass wool plug to filter out any dust, transfer the solution into a standard 5 mm NMR tube.

-

Cap the NMR tube and wipe the exterior clean before inserting it into the spectrometer's spinner turbine.

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for rapid confirmation of key functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1710-1730 cm⁻¹ . This is a definitive peak for the ester carbonyl.

-

C=N and C=C Stretches (Imidazole Ring): Multiple sharp bands of medium intensity are expected in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups will appear just below 3000 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the region of 1200-1300 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule [M+H]⁺ at m/z 155.08 .

-

Fragmentation: Under higher energy conditions (e.g., Electron Impact, EI), common fragmentation would involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da).

Section 3: Chemical Properties and Reactivity

Understanding the molecule's reactivity is key to its application in synthesis. The imidazole ring and the ester group are the primary sites of chemical reactivity.

Hydrolysis of the Ester Functional Group

The ethyl ester can be readily hydrolyzed under basic conditions to yield 1-methyl-1H-imidazole-5-carboxylic acid. This transformation is crucial for subsequent reactions, such as amide bond formation, which are common in drug synthesis.

Protocol: Saponification of the Ethyl Ester

-

Rationale: This protocol uses an excess of a strong base (NaOH) to drive the hydrolysis of the ester to completion, forming the sodium salt of the carboxylic acid. Subsequent acidification protonates the carboxylate to yield the final product.

-

Procedure:

-

Dissolve ethyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add a solution of sodium hydroxide (1.5-2.0 eq) in water.

-

Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to pH ~4-5 with 1M HCl. The carboxylic acid product should precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Reactivity of the Imidazole Ring

The imidazole ring is aromatic, but its reactivity towards electrophilic substitution is influenced by the N-methyl group and the electron-withdrawing C5-ester. The C2 position is the most electron-deficient and generally least reactive towards electrophiles. The C4 position is the most likely site for electrophilic attack, though reactions may require forcing conditions due to the deactivating effect of the carboxylate group.

Application in Synthesis: A Workflow Example

This compound is an excellent starting point for building more complex molecules. The diagram below illustrates a hypothetical workflow where the ester is first converted to an amide, a common step in constructing pharmacologically active molecules.

Caption: Synthetic workflow for converting the ester to a target amide.

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 66787-70-0 is not widely available, data from closely related imidazole derivatives should be used for preliminary hazard assessment. Compounds of this class are typically irritants.

Table 3: GHS Hazard Information (Guidance based on related compounds)

| Hazard Class | Statement | Precaution |

|---|---|---|

| Skin Irritation | May cause skin irritation. | P280: Wear protective gloves.[8] |

| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Handling:

-

Standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves, must be worn.

-

Avoid generating dust or aerosols.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong bases.

Ethyl 1-methyl-1H-imidazole-5-carboxylate is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on its physical properties are sparse, its molecular structure allows for reliable prediction of its spectroscopic and reactive characteristics. Its value lies in the versatile chemistry of both the ester and the imidazole moieties, providing a robust platform for the synthesis of novel compounds. The protocols and data presented in this guide offer a solid foundation for researchers to confidently incorporate this valuable building block into their drug discovery and development programs.

References

- 1. jocpr.com [jocpr.com]

- 2. ajrconline.org [ajrconline.org]

- 3. Ethyl 1-methyl-1H-imidazole-5-carboxylate | C7H10N2O2 | CID 18914307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-咪唑-1-羧酸乙酯 | Sigma-Aldrich [sigmaaldrich.com]

- 5. |66787-70-0||MFCD06204805|有机合成-上海珂华生物有限公司 [coolpharm.com]

- 6. Ethyl 1-Methylimidazole-5-carboxylate price,buy this compound - chemicalbook [chemicalbook.com]

- 7. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 [chemicalbook.com]

- 8. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]

ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE CAS number 66787-70-0 properties

An In-depth Technical Guide to ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE (CAS 66787-70-0)

Abstract

This compound, identified by CAS number 66787-70-0, is a heterocyclic compound belonging to the imidazole class of molecules. Imidazole scaffolds are of profound interest in medicinal chemistry due to their prevalence in biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, spectroscopic characteristics, and potential synthetic pathways. Furthermore, this document explores its primary application as a versatile chemical building block in the synthesis of more complex molecules, particularly within the context of drug discovery and development. Safety, handling, and storage protocols are also outlined to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a detailed understanding of this specific imidazole derivative.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, largely due to its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor.[1] These characteristics allow imidazole-containing molecules to effectively interact with a wide array of biological targets, including enzymes and cellular receptors.[1]

This compound is a functionalized derivative within this important class. It presents a stable N-methylated imidazole core appended with an ethyl ester group. This specific arrangement of functional groups makes it an attractive starting material or intermediate in multi-step organic synthesis. The ester moiety can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, while the imidazole ring itself can participate in various coupling reactions, allowing for the strategic construction of complex molecular architectures. Its most significant role is as a key intermediate in the synthesis of high-value pharmaceutical agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The key properties for this compound have been compiled from various chemical databases.

Core Physicochemical Data

The essential identifying and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 66787-70-0 | [2][3][4][5] |

| Molecular Formula | C₇H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 154.17 g/mol | [2][3] |

| IUPAC Name | ethyl 1-methyl-1H-imidazole-5-carboxylate | [3] |

| Synonyms | Ethyl 3-methylimidazole-4-carboxylate | [3][6] |

| Boiling Point | 294.9 °C at 760 mmHg | [6] |

| Density | 1.14 g/cm³ (at 20 °C) | [6] |

| Flash Point | 132.2 °C | [6] |

| Solubility | 39 g/L in water (at 25 °C) | [6] |

Computed Molecular Descriptors

Computational models provide further insight into the molecule's behavior, particularly regarding its potential interactions in biological systems.

| Descriptor | Value | Source(s) |

| XLogP | 0.6 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3][6] |

| Rotatable Bond Count | 3 | [6] |

| Topological Polar Surface Area | 44.1 Ų | [3][6] |

Spectroscopic Profile (Predicted)

While experimental spectra for this specific compound are not widely published, a predicted Nuclear Magnetic Resonance (NMR) profile can be derived from its structure. This analysis is crucial for identity confirmation in a synthetic workflow.

-

¹H NMR Prediction:

-

H(a): Singlet, ~7.5-7.8 ppm. Proton on C2 of the imidazole ring.

-

H(b): Singlet, ~7.9-8.2 ppm. Proton on C4, deshielded by the adjacent ester group.

-

H(c)₃: Singlet, ~3.8-4.0 ppm. Protons of the N-methyl group.

-

H(d)₂: Quartet, ~4.2-4.4 ppm. Methylene (-CH₂-) protons of the ethyl ester group.

-

H(e)₃: Triplet, ~1.2-1.4 ppm. Methyl (-CH₃) protons of the ethyl ester group.

-

-

¹³C NMR Prediction:

-

Carbonyl (C=O): ~160-165 ppm.

-

Imidazole Ring Carbons (C2, C4, C5): ~120-145 ppm.

-

Methylene (-O-CH₂-): ~60-65 ppm.

-

N-Methyl (-N-CH₃): ~33-36 ppm.

-

Ethyl Methyl (-CH₃): ~14-16 ppm.

-

Synthesis and Reaction Pathways

While a specific, dedicated synthesis for this compound is not prominently featured in the surveyed literature, its synthesis can be logically inferred from established methods for creating substituted imidazole carboxylates. Many of these compounds serve as intermediates for angiotensin II receptor antagonists like Olmesartan.[7][8][9] A representative synthetic approach often involves the construction of the imidazole ring followed by functional group manipulations.

One plausible general pathway involves the reaction of an amidine with a β-ketoester or a related dicarbonyl compound. The N-methylation can occur before or after ring formation, depending on the desired regioselectivity and the stability of the intermediates.

Representative Experimental Protocol

The following protocol is adapted from the synthesis of a structurally related imidazole intermediate and illustrates the key chemical transformations involved.[8][10]

Objective: To outline a plausible, multi-step synthesis of a functionalized imidazole carboxylate.

Pillar of Trustworthiness: This protocol is based on established, peer-reviewed chemical reactions for heterocycle synthesis. Each step involves standard laboratory procedures that can be monitored using techniques like Thin Layer Chromatography (TLC) for reaction completion and purified using column chromatography or recrystallization.

Methodology:

-

Step 1: Imidazole Ring Construction

-

Rationale: The core heterocyclic scaffold is assembled first. A common method is the condensation of an α-dicarbonyl compound with an aldehyde and ammonia (or an amine), known as the Radziszewski synthesis.

-

Procedure: To a solution of ethyl glyoxalate (1.0 eq) in ethanol, add a solution of methylamine (1.1 eq) and an appropriate aldehyde source under controlled temperature conditions. The mixture is stirred until TLC analysis indicates the consumption of starting materials. The resulting imidazole ester is then isolated.

-

-

Step 2: Purification of the Imidazole Core

-

Rationale: Removal of unreacted starting materials and byproducts is critical for the success of subsequent steps.

-

Procedure: The reaction mixture is concentrated under reduced pressure. The residue is dissolved in a suitable solvent like ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

-

-

Step 3: N-Alkylation (if not performed in Step 1)

-

Rationale: If the initial cyclization was performed with ammonia, the N1 position must be alkylated. This step introduces the methyl group onto the imidazole nitrogen.

-

Procedure: The purified imidazole ester (1.0 eq) is dissolved in a polar aprotic solvent such as acetone or DMF. A base, such as potassium carbonate (1.5 eq), is added, followed by the dropwise addition of an alkylating agent like methyl iodide (1.2 eq). The reaction is stirred at room temperature or gentle heat until completion.

-

-

Step 4: Final Work-up and Purification

-

Rationale: Isolation of the final, pure product.

-

Procedure: The reaction mixture is filtered to remove the inorganic base. The solvent is removed in vacuo. The residue is partitioned between water and ethyl acetate. The combined organic extracts are dried, concentrated, and purified via chromatography or recrystallization to yield the final product, this compound.

-

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile building block for creating more complex molecules with potential therapeutic applications.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): Structurally similar imidazole carboxylates are documented as crucial intermediates in the synthesis of major pharmaceuticals. For instance, the core of Olmesartan, an antihypertensive drug, is built upon a substituted imidazole-5-carboxylate scaffold.[8] The synthesis involves the N-alkylation of the imidazole ring with a complex biphenylmethyl bromide side chain.[8]

-

Scaffold for Combinatorial Chemistry: The compound is an ideal starting point for generating chemical libraries. The ester can be converted to an amide library by reacting it with various amines. The imidazole ring can undergo further substitutions, allowing for the rapid creation of a diverse set of molecules for high-throughput screening against biological targets.

-

Material Science: While less common, imidazole derivatives are also explored in material science. Sulfur-containing imidazoles, for example, are investigated for creating conductive polymers.[1] The stable, aromatic nature of the N-methylated core could be leveraged in the design of novel organic electronic materials.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. The following guidelines are based on safety data for structurally related imidazole compounds.

Hazard Identification (Inferred)

While a specific GHS classification for CAS 66787-70-0 is not universally available, related imidazole carboxylates carry the following warnings:[11]

| Hazard Class | GHS Code | Statement | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [11] |

| Eye Irritation | H319 | Causes serious eye irritation | [11] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [11] |

Recommended Safety Protocols

-

Personal Protective Equipment (PPE):

-

Handling:

-

Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[12]

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[12]

-

In case of skin contact: Wash off with soap and plenty of water.[12]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[12]

-

If ingested: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]

-

Conclusion

This compound (CAS 66787-70-0) is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure, featuring a stable N-methylated imidazole core and a modifiable ethyl ester group, makes it an ideal starting point for constructing complex molecular targets. While its most prominent application lies as an intermediate in the synthesis of pharmaceuticals, its utility extends to the creation of compound libraries for broader drug discovery efforts. Adherence to appropriate safety and handling protocols is essential when working with this and related chemical compounds. This guide provides the foundational knowledge required for researchers to effectively and safely incorporate this versatile molecule into their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. appchemical.com [appchemical.com]

- 3. Ethyl 1-methyl-1H-imidazole-5-carboxylate | C7H10N2O2 | CID 18914307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 66787-70-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 66787-70-0 [chemicalbook.com]

- 6. 66787-70-0(this compound) | Kuujia.com [kuujia.com]

- 7. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]

- 8. jocpr.com [jocpr.com]

- 9. CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 10. medcraveonline.com [medcraveonline.com]

- 11. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 1-Methylimidazole-5-carboxylate

Introduction

Ethyl 1-methylimidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any synthesized compound destined for high-stakes applications, unambiguous structural confirmation is paramount. This guide provides an in-depth analysis of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental principles and established laboratory practices, offering a robust framework for researchers, scientists, and drug development professionals. The molecular formula for this compound is C₇H₁₀N₂O₂, and its molecular weight is 154.17 g/mol [1].

This document is structured to not only present the data but also to elucidate the reasoning behind the spectroscopic characteristics and the protocols used to obtain them. By understanding the "why" behind the data, researchers can better troubleshoot experimental deviations and gain deeper insights into the molecular structure.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound with systematic numbering is presented below. This numbering will be used throughout the guide for spectral assignments.

References

Solubility and Stability Studies of Ethyl 1-methylimidazole-5-carboxylate: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-methylimidazole-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science, often serving as a key building block or synthon.[1] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in drug discovery, formulation development, and process chemistry. This guide provides a comprehensive framework for characterizing this molecule, detailing not just the experimental protocols but the underlying scientific rationale. We will explore robust methodologies for solubility profiling across various pharmaceutically relevant solvents and delineate a complete strategy for assessing its stability under forced degradation conditions, consistent with the International Council for Harmonisation (ICH) guidelines.[2]

Introduction: The Significance of Physicochemical Characterization

The journey of a candidate molecule from laboratory synthesis to a viable product is critically dependent on its intrinsic physicochemical properties. This compound (C₇H₁₀N₂O₂, Molecular Weight: 154.17 g/mol ) possesses a substituted imidazole core, an ester functional group, and a methylated nitrogen, features that collectively define its behavior in solution and its susceptibility to degradation.[3]

-

Solubility dictates the bioavailability of a potential drug, influences the choice of formulation strategy, and impacts the feasibility of manufacturing processes. Poor aqueous solubility can terminate the development of an otherwise promising candidate.

-

Stability determines a compound's shelf-life, storage conditions, and potential degradation pathways. Unstable compounds can lose potency and generate potentially toxic impurities.[4]

This document serves as a practical guide for scientists, providing validated, step-by-step protocols to generate a comprehensive solubility and stability profile of this compound.

Part 1: Comprehensive Solubility Profiling

Solubility is the foundation upon which formulation development is built. The goal of this phase is to quantify the equilibrium solubility of the target compound in a range of solvents that are critical for both preclinical and clinical development.

Rationale for Solvent Selection

The choice of solvents is not arbitrary; it is a strategic selection designed to simulate various biological and manufacturing environments. We will assess solubility in:

-

Aqueous Media (pH-dependency): Buffers at pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological pH) are essential to understand how the compound will behave upon oral administration. The imidazole moiety suggests potential pH-dependent solubility.

-

Organic and Co-solvents: Solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) 400 are commonly used in liquid formulations to enhance the solubility of poorly water-soluble compounds.

-

Process Solvents: Solvents such as methanol and acetonitrile are often used in synthesis and purification; understanding solubility in these helps optimize manufacturing processes.

Experimental Protocol: Equilibrium Shake-Flask Solubility

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent/buffer to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid throughout this period is crucial for a valid measurement.

-

Sample Collection & Preparation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration/Centrifugation: To remove any suspended solid particles, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially inflated solubility readings.

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze its concentration using a validated analytical method, such as the HPLC-UV method described below.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust and validated analytical method is the cornerstone of accurate solubility and stability measurements. For this compound, a reverse-phase HPLC method with UV detection is a suitable choice.[5]

Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., 20 mM ammonium formate, pH 3.5). The exact ratio (e.g., 30:70 ACN:Buffer) should be optimized for ideal retention time and peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV spectral scan of the analyte; likely in the range of 210-250 nm.[6]

-

Injection Volume: 10 µL

-

Quantification: Use an external calibration curve prepared from a stock solution of known concentration.

Self-Validation Check: The method must demonstrate linearity, accuracy, and precision. The peak for the parent compound should be well-resolved from any solvent fronts or impurities.

Data Presentation

Organize the results clearly to facilitate interpretation and comparison.

| Solvent/Medium | pH (if applicable) | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| Purified Water | ~7.0 | 25 | ||

| 0.1 N HCl | 1.2 | 37 | ||

| Phosphate Buffer | 6.8 | 37 | ||

| Phosphate Buffer | 7.4 | 37 | ||

| Ethanol | N/A | 25 | ||

| Propylene Glycol | N/A | 25 | ||

| PEG 400 | N/A | 25 |

Visualization: Solubility Workflow

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Part 2: Stability Assessment & Forced Degradation

Forced degradation studies are designed to deliberately degrade the molecule.[5] Their objectives are threefold: to identify likely degradation products, to elucidate degradation pathways, and to develop a stability-indicating analytical method that can resolve the parent drug from all significant degradants.[2][7]

Hypothesized Degradation Pathways

The structure of this compound suggests that ester hydrolysis is the most probable degradation pathway under both acidic and basic conditions.[8] This would yield 1-methylimidazole-5-carboxylic acid and ethanol.

Caption: Predicted Primary Degradation Pathway via Ester Hydrolysis.

Experimental Protocols: Forced Degradation Studies

These studies should be conducted on a dilute solution of the compound to facilitate degradation. The goal is to achieve 5-20% degradation of the parent compound.

Step-by-Step Methodologies:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A parallel "control" sample, protected from the stressor, should be run for comparison.

-

Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours). After incubation, cool and neutralize with an equivalent amount of 0.1 N NaOH.[8]

-

Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. Cool and neutralize with an equivalent amount of 0.1 N HCl.[8] The alkaline stability of imidazolium cations is known to be highly dependent on substitution patterns, making this a critical test.[9]

-

Oxidative Degradation: Dilute the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.[5]

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) in an oven.[10] Separately, expose a solution to the same heat to assess degradation in the solution state.

-

Photostability: Expose a solution of the compound to a light source that provides a combined UV-Vis output, as specified in ICH guideline Q1B.[11] A control sample should be wrapped in aluminum foil to protect it from light. The total illumination should be not less than 1.2 million lux hours and not less than 200 watt hours/square meter.[11]

-

-

Analysis: After the designated exposure time, dilute all samples (stressed and controls) to a suitable concentration and analyze using the stability-indicating HPLC method.

The Stability-Indicating Analytical Method

The HPLC method used for forced degradation must be more rigorous than that for solubility. It must be able to prove that the parent peak is pure and is well-separated from all degradation products.

Method Development & Validation:

-

Gradient Elution: A gradient method (e.g., varying the acetonitrile/buffer ratio over time) is typically required to separate degradants with different polarities.

-

Peak Purity Analysis: A Photodiode Array (PDA) detector is essential. It allows for the comparison of UV spectra across a single chromatographic peak. If the spectra are consistent, the peak is considered pure. This is a self-validating check that ensures co-eluting peaks are not missed.

-

Mass Balance: The sum of the amount of parent compound remaining and the amount of all degradation products formed should be close to 100% of the initial amount. This demonstrates that all significant degradants are being detected.

Data Presentation

Summarize the degradation results in a clear, concise table.

| Stress Condition | Parameters | Time (hours) | % Assay of Parent | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RT) |

| Acid Hydrolysis | 0.1 N HCl, 80°C | 24 | ||||

| Base Hydrolysis | 0.1 N NaOH, 40°C | 6 | ||||

| Oxidation | 6% H₂O₂, RT | 24 | ||||

| Thermal (Solid) | 80°C | 48 | ||||

| Photolytic | ICH Q1B | - |

Visualization: Forced Degradation Workflow

Caption: General Workflow for Forced Degradation Studies.

Conclusion

The systematic evaluation of solubility and stability as outlined in this guide is a non-negotiable step in the development of any new chemical entity, including this compound. By employing these robust, self-validating protocols, researchers can generate a comprehensive data package that informs critical decisions in medicinal chemistry, process development, and pharmaceutical formulation. The causality-driven approach ensures that the data is not only accurate but also deeply understood, empowering scientists to rationally advance molecules through the development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Ethyl 1-methyl-1H-imidazole-5-carboxylate | C7H10N2O2 | CID 18914307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. biomedres.us [biomedres.us]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to Ethyl 1-Methylimidazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for interacting with biological targets like enzymes and receptors.[1] Ethyl 1-methylimidazole-5-carboxylate, a specific derivative of this versatile heterocycle, represents a key building block in the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a technical resource for professionals in drug development and organic synthesis.

Core Molecular Attributes

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound is a distinct isomer within the imidazole carboxylate family, and its properties are defined by its specific substitution pattern.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | PubChem[3] |

| Molecular Weight | 154.17 g/mol | PubChem[3] |

| CAS Number | 66787-70-0 | PubChem[3] |

| IUPAC Name | ethyl 1-methyl-1H-imidazole-5-carboxylate | PubChem[3] |

| Synonyms | Ethyl 3-methylimidazole-4-carboxylate | PubChem[3] |

Synthesis and Characterization: A Methodological Overview

While a single, universally adopted synthesis for ethyl 1-methyl-1H-imidazole-5-carboxylate is not extensively documented, its preparation can be approached through established methods for constructing substituted imidazole rings. The synthesis of imidazole carboxylates often involves the cyclization of acyclic precursors.

One common strategy for creating similar 1,5-disubstituted imidazole-4-carboxylates involves the reaction of an imidoyl chloride with ethyl isocyanoacetate.[4] This approach offers a flexible pathway to a variety of substituted imidazoles.

Representative Synthetic Workflow

The following diagram illustrates a generalized, plausible pathway for the synthesis of a 1,5-disubstituted imidazole carboxylate, which can be adapted for the specific synthesis of this compound.

Caption: Generalized synthetic workflow for 1,5-disubstituted imidazole carboxylates.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the imidazole ring, a singlet for the N-methyl group, and a quartet and triplet corresponding to the ethyl ester group.

-

¹³C NMR: The carbon NMR would display characteristic peaks for the carbonyl carbon of the ester, the carbons of the imidazole ring, the N-methyl carbon, and the carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch from the ester group, typically around 1700-1730 cm⁻¹, as well as C-H and C=N stretching frequencies characteristic of the substituted imidazole ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 154.17.

Chemical Reactivity and Utility in Drug Development

This compound serves as a versatile intermediate for further chemical modification, making it a valuable tool for drug discovery professionals.

Key Reaction Pathways

The primary sites of reactivity on the molecule are the ester functionality and the C2 position of the imidazole ring.

Caption: Key reactive pathways for this compound.

The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, which is a common step in modifying the pharmacokinetic properties of a lead compound. The C2 position of the imidazole ring is susceptible to deprotonation by a strong base, allowing for the introduction of various substituents through reactions with electrophiles.

Applications as a Pharmaceutical Intermediate

The imidazole scaffold is a key component in many marketed drugs. For instance, derivatives of imidazole carboxylates are crucial intermediates in the synthesis of angiotensin II receptor blockers like Olmesartan.[5][6] While this compound itself is not a direct precursor in the most common synthesis of Olmesartan, its structural motifs are highly relevant.

Its utility lies in its ability to serve as a starting point for creating libraries of compounds for high-throughput screening. By modifying the ester and the imidazole ring, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a new class of potential drug candidates. The 1,5-substitution pattern is particularly important for orienting functional groups in a specific three-dimensional arrangement to optimize binding to a biological target.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound. It is advisable to consult the material safety data sheet (MSDS) from the supplier for detailed information on toxicity, handling, and storage. Generally, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its defined molecular structure and multiple points for chemical modification allow for the creation of diverse molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists aiming to leverage the power of the imidazole scaffold in the development of novel therapeutics.

References

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 3. Ethyl 1-methyl-1H-imidazole-5-carboxylate | C7H10N2O2 | CID 18914307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. scispace.com [scispace.com]

The Imidazole Ester Scaffold: A Technical Guide to Discovering Novel Bioactive Compounds

Foreword: The Untapped Potential of the Ester Linkage

In the vast landscape of medicinal chemistry, the imidazole ring stands as a "privileged structure," a core component in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions in enzyme active sites have cemented its role as a cornerstone of drug design.[3][4] However, the exploration of this versatile heterocycle is far from complete. This guide focuses on a specific, and often underutilized, modification of the imidazole core: the imidazole ester .

The introduction of an ester moiety is not merely an incremental change. It is a strategic decision that opens new avenues for modulating bioactivity, tuning pharmacokinetic properties, and developing innovative therapeutic agents. Esterification allows for the systematic exploration of chemical space, altering lipophilicity, steric bulk, and electronic distribution with predictable precision.[5][6] Furthermore, the ester linkage presents an intriguing possibility for prodrug design, leveraging endogenous esterases to achieve targeted drug release.[7]

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond theoretical concepts to provide a field-proven framework for the systematic discovery of new bioactive compounds derived from imidazole esters. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

Section 1: Strategic Synthesis of Imidazole Ester Libraries

The foundation of any successful screening campaign is a structurally diverse and high-quality compound library. The synthesis of imidazole esters can be approached through several reliable routes, with the choice depending on the desired point of diversification.

Core Synthetic Strategy: N-Alkylation followed by Esterification

A robust and widely used method involves the initial N-alkylation of the imidazole core with a haloacetate ester, such as ethyl chloroacetate. This approach is efficient for creating a common intermediate that can be further modified.[8]

Rationale: This two-step approach provides modularity. A single intermediate, ethyl 2-(1H-imidazol-1-yl)acetate, can be synthesized on a large scale. The ester can then be hydrolyzed to the corresponding carboxylic acid, which can be re-esterified with a diverse panel of alcohols to probe the impact of the ester's R-group on bioactivity. Alternatively, as demonstrated in some studies, the initial ester can be converted to an amide, highlighting the versatility of the intermediate.[8]

Experimental Protocol: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate [8]

-

Reaction Setup: To a solution of imidazole (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous acetone or DMF), add anhydrous potassium carbonate (K₂CO₃) (1.5 eq). The K₂CO₃ acts as a base to deprotonate the imidazole, activating it for nucleophilic attack.

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting imidazole spot is consumed.

-

Workup: Once the reaction is complete, filter off the solid K₂CO₃ and wash it with the solvent. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure ester.

Alternative Strategy: Imidazole Carbamate-Mediated Esterification

An elegant, one-pot method for the chemoselective esterification of an imidazole-containing carboxylic acid involves the use of alkyl imidazole carbamates. This method avoids the need for pre-activation of the carboxylic acid.[5]

Rationale: This approach is particularly useful when the substrate contains other sensitive functional groups. The imidazole carbamate acts as both the activating agent and the source of the alkyl group for the ester, proceeding through an acylimidazole intermediate in situ.[5] This simplifies the workflow and can improve yields in complex molecular settings.

Section 2: High-Throughput and Targeted Bioactivity Screening

With a library of imidazole esters in hand, the next critical phase is screening for biological activity. The choice of assays should be hypothesis-driven, based on the known pharmacophores of the imidazole ring, which include antifungal, anticancer, and enzyme inhibitory activities.[1][9][10]

Primary Screening: Identifying Hits

Antifungal Activity Screening

The imidazole core is famously a key component of azole antifungals that inhibit lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of fungi.[10][11][12]

Workflow: Antifungal Screening of Imidazole Esters

References

- 1. researchgate.net [researchgate.net]

- 2. chemijournal.com [chemijournal.com]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. biolmolchem.com [biolmolchem.com]

A Comprehensive Technical Guide to the Chemical Identity of Ethyl 1-methyl-1H-imidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a molecular scaffold and synthetic intermediate necessitates a thorough understanding of its chemical identity. This guide provides an in-depth analysis of its nomenclature, registry information, and physicochemical properties. By consolidating its various synonyms and identifiers, this document aims to serve as a definitive reference for researchers, streamlining literature searches, procurement, and regulatory compliance. We will delve into its structural representation, key properties, and a standard synthetic protocol to offer a holistic view of this important chemical entity.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is foundational to scientific research. Ethyl 1-methyl-1H-imidazole-5-carboxylate is known by several names and registry numbers across different databases and commercial suppliers. A comprehensive understanding of these synonyms is crucial for effective information retrieval and unambiguous communication in a research and development setting.

Primary and Systematic Names

-

Common Name: Ethyl 1-methyl-1H-imidazole-5-carboxylate

-

Systematic (IUPAC) Name: Ethyl 3-methylimidazole-4-carboxylate[1]

-

Parent Acid Name: 1-Methyl-1H-imidazole-5-carboxylic acid ethyl ester[2][3]

The IUPAC name, ethyl 3-methylimidazole-4-carboxylate, is derived from the specific rules of chemical nomenclature that prioritize the numbering of the imidazole ring. However, in practice, the common name is more frequently encountered in scientific literature and supplier catalogs.

Registry Numbers and Database Identifiers

Registry numbers are unique alphanumeric codes that provide a consistent and internationally recognized identifier for a chemical substance. These are invaluable for database searches and regulatory submissions.

| Identifier | Value | Source |

| CAS Registry Number | 66787-70-0 | Chemical Abstracts Service[1][2] |

| PubChem CID | 18914307 | PubChem Database[1] |

| DSSTox Substance ID | DTXSID40596432 | EPA DSSTox[1] |

| InChIKey | AIPYAGWNEMVIJQ-UHFFFAOYSA-N | IUPAC International Chemical Identifier |

Depositor-Supplied Synonyms

A wide array of synonyms is used in various contexts, from laboratory shorthand to catalog numbers. The following list, compiled from depositor-supplied information in the PubChem database, highlights the diversity of nomenclature for this single compound[1]:

-

Ethyl 1-Methyl-1H-imidazole-5-carboxylate

-

Ethyl1-Methylimidazole-5-carboxylate[1]

-

ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE[1]

-

ETHYL 3-METHYLIMIDAZOLE-4-CARBOXYLATE[1]

-

1H-Imidazole-5-carboxylic acid, 1-methyl-, ethyl ester[1]

This diversity underscores the importance of using a primary identifier, such as the CAS number, to avoid ambiguity.

Structural Representation

A visual map of the compound's identity helps to connect its name to its structure and various identifiers.

References

Methodological & Application

High-Yield Synthesis of Ethyl 1-Methylimidazole-5-carboxylate: An Application Note and Protocol

Introduction

Ethyl 1-methylimidazole-5-carboxylate is a key building block in modern medicinal chemistry and materials science. Its imidazole core is a prevalent motif in numerous biologically active molecules, and the carboxylate functional group provides a versatile handle for further chemical modifications. The strategic placement of the N-methyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This application note provides a detailed, high-yield protocol for the synthesis of this compound, designed for researchers and professionals in drug development and chemical synthesis. The described methodology is rooted in established chemical principles and has been optimized for efficiency and scalability.

Reaction Mechanism and Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the construction of the imidazole ring to form ethyl imidazole-5-carboxylate. A well-established method for this is the reaction of ethyl glycinate with ethyl formimidate, which undergoes cyclization. The second key step is the regioselective N-methylation of the imidazole ring. This is typically achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The choice of base and reaction conditions is critical to ensure high regioselectivity and yield.

A plausible reaction pathway is depicted below:

Caption: Overall reaction pathway for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is divided into two main parts: the synthesis of the precursor, ethyl imidazole-5-carboxylate, and its subsequent N-methylation to yield the final product.

Part 1: Synthesis of Ethyl Imidazole-5-carboxylate

This procedure is adapted from established methods for imidazole synthesis from amino acid esters.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| Ethyl Glycinate Hydrochloride | 139.58 | 27.92 g | 0.20 |

| Triethylamine | 101.19 | 40.48 g (55.8 mL) | 0.40 |

| Ethyl Formimidate Hydrochloride | 125.57 | 25.11 g | 0.20 |

| Anhydrous Ethanol | 46.07 | 200 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

Experimental Procedure:

-

Preparation of Ethyl Glycinate Free Base:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, suspend ethyl glycinate hydrochloride (27.92 g, 0.20 mol) in 150 mL of anhydrous ethanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (40.48 g, 0.40 mol) dropwise to the stirred suspension over 30 minutes.

-

Stir the mixture at 0 °C for an additional 1 hour. The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

-

Reaction with Ethyl Formimidate:

-

In a separate flask, prepare a solution of ethyl formimidate by carefully neutralizing ethyl formimidate hydrochloride (25.11 g, 0.20 mol) with a stoichiometric amount of a non-nucleophilic base (e.g., sodium ethoxide in ethanol) at low temperature. Alternatively, the free base can be generated in situ.

-

Add the solution of ethyl formimidate to the reaction mixture containing the ethyl glycinate free base.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and filter off the triethylamine hydrochloride precipitate.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Dissolve the oil in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl imidazole-5-carboxylate as a solid. An expected yield is in the range of 70-80%.

-

Part 2: Synthesis of this compound

This part details the N-methylation of the synthesized ethyl imidazole-5-carboxylate.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| Ethyl Imidazole-5-carboxylate | 140.14 | 14.01 g | 0.10 |

| Methyl Iodide | 141.94 | 15.61 g (6.88 mL) | 0.11 |

| Potassium Carbonate (anhydrous) | 138.21 | 20.73 g | 0.15 |

| Anhydrous Acetone or DMF | - | 150 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Experimental Procedure:

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl imidazole-5-carboxylate (14.01 g, 0.10 mol) in 150 mL of anhydrous acetone or dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (20.73 g, 0.15 mol) to the solution.

-

-

Methylation:

-

Add methyl iodide (15.61 g, 0.11 mol) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (for acetone) or maintain at 50-60 °C (for DMF) for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or by column chromatography on silica gel to yield pure this compound. The expected yield for this step is typically high, in the range of 85-95%.

-

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis.

Caption: A flowchart illustrating the key stages of the synthesis and analysis.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the inclusion of in-process monitoring and final product characterization.

-

Thin Layer Chromatography (TLC): Regular monitoring of the reaction progress is crucial. For both steps, a suitable solvent system (e.g., ethyl acetate/hexanes) should be used to track the consumption of starting materials and the formation of the product.

-

Spectroscopic Analysis: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure, including the presence and position of the methyl and ethyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon skeleton of the molecule.

-

MS (Mass Spectrometry): To confirm the molecular weight of the compound.

-

IR (Infrared Spectroscopy): To identify the key functional groups, such as the ester carbonyl.

-

Conclusion

This application note provides a comprehensive and high-yield protocol for the synthesis of this compound. By following the detailed step-by-step procedures and incorporating the recommended analytical checks, researchers can reliably produce this valuable chemical intermediate for their research and development needs. The methodology is designed to be robust and scalable, offering a solid foundation for further exploration of imidazole-based chemistry.

Application Notes & Protocols: Ethyl 1-methylimidazole-5-carboxylate as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Imidazole Scaffold